molecular formula C20H21N3O2 B2642690 5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide CAS No. 1351657-97-0

5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide

Cat. No.: B2642690
CAS No.: 1351657-97-0
M. Wt: 335.407
InChI Key: JEKZXZIHXKYVGB-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a cyclopropyl group at the 5-position and a carboxamide group at the 3-position. The carboxamide moiety is linked to a but-2-yn-1-yl spacer, which connects to a 3,4-dihydroisoquinoline heterocycle. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the alkyne spacer may confer conformational restraint, optimizing target binding .

Properties

IUPAC Name

5-cyclopropyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(18-13-19(25-22-18)16-7-8-16)21-10-3-4-11-23-12-9-15-5-1-2-6-17(15)14-23/h1-2,5-6,13,16H,7-12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKZXZIHXKYVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC#CCN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.

    Attachment of the Dihydroisoquinoline Moiety: This can be done through coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the dihydroisoquinoline moiety.

    Reduction: Reduction reactions could target the isoxazole ring or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially at the cyclopropyl group or the but-2-yn-1-yl chain.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Medicinal Chemistry

5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide has been studied for its potential as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. SCD inhibitors are being explored for their ability to treat various cancers due to their role in regulating cell proliferation and membrane integrity .

Case Study: SCD Inhibition

Research indicates that compounds similar to this one can selectively inhibit SCD in cancer cells while minimizing toxicity to normal cells. This selectivity arises from the differential expression of cytochrome P450 enzymes that activate these inhibitors specifically within cancerous tissues .

Neuropharmacology

The dihydroisoquinoline component of the compound is known for its neuroprotective properties. Studies have shown that derivatives of dihydroisoquinoline can exhibit anti-inflammatory and neuroprotective effects, potentially making this compound useful in treating neurodegenerative diseases .

Case Study: Neuroprotective Effects

In vitro studies demonstrated that certain dihydroisoquinoline derivatives could mitigate oxidative stress-induced neuronal cell death, suggesting a possible application in conditions like Alzheimer's disease .

Agricultural Applications

Recent research has explored the use of compounds containing the isoquinoline scaffold for plant disease management. Derivatives have shown significant antifungal activity against various phytopathogens, indicating that this compound may also have potential as a bioactive agent in agriculture .

Case Study: Antifungal Activity

A study reported that derivatives based on the 3,4-dihydroisoquinoline scaffold exhibited superior activity against Pythium recalcitrans compared to commercial fungicides. This highlights the potential for developing new agrochemicals based on similar structures .

Data Tables

Application Area Potential Use Key Findings
Medicinal ChemistrySCD InhibitorSelective inhibition in cancer cells with reduced toxicity
NeuropharmacologyNeuroprotective AgentMitigates oxidative stress-induced neuronal cell death
Agricultural ChemistryBioactive Agent for Plant Disease ManagementHigh antifungal efficacy against specific phytopathogens

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Isoxazole vs. Pyridine/Benzamide Derivatives: Unlike the isoxazole core in the target compound, analogues such as N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide () feature a benzamide or pyridine scaffold.
  • Cyclopropyl vs. Alkyl/Aryl Substituents : The cyclopropyl group at the 5-position of the isoxazole distinguishes the target compound from derivatives with bulkier substituents (e.g., tert-butyl or methoxy groups in ). Smaller substituents like cyclopropyl may reduce steric hindrance while maintaining lipophilicity .

Linker and Spacer Variations

  • But-2-yn-1-yl vs. Hydroxypropyl/Alkyl Chains: The alkyne spacer in the target compound introduces rigidity compared to the flexible hydroxypropyl linker in N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)picolinamide (). This rigidity could enhance binding specificity but may limit solubility .

Functional Implications

  • Metabolic Stability : The cyclopropyl group in the target compound may confer superior resistance to CYP450-mediated oxidation relative to alkyl-substituted analogues (e.g., 4-n-butyl derivatives in ) .
  • Target Engagement: The 3,4-dihydroisoquinoline moiety, common across all analogues, suggests a shared pharmacophore for interacting with amine-binding pockets. The alkyne spacer’s rigidity could optimize orientation for binding compared to flexible linkers .

Biological Activity

5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an isoxazole ring, a cyclopropyl group, and a dihydroisoquinoline moiety. This unique arrangement suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that isoxazole derivatives exhibit significant anticancer activity. For instance, certain derivatives have shown cytotoxic effects against human promyelocytic leukemia cell lines (HL-60). The compound this compound was evaluated for its ability to induce apoptosis and affect cell cycle regulation.

In a study involving isoxazole derivatives, it was found that specific compounds could decrease the expression of Bcl-2, an anti-apoptotic protein, while increasing levels of p21^WAF-1, a cyclin-dependent kinase inhibitor. This suggests that the compound may promote apoptosis and induce cell cycle arrest in cancer cells .

The mode of action for isoxazole derivatives often involves the inhibition of key cellular pathways related to cancer proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the isoxazole ring can enhance or diminish biological activity. For instance, the presence of specific substituents on the isoxazole can significantly influence its anticancer potency and selectivity .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity across different cancer cell lines. The IC50 values for these compounds were found to range widely, indicating a potential for selective targeting of malignant cells while sparing normal cells .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal studies have suggested that derivatives can effectively reduce tumor growth in xenograft models. The mechanism appears to involve both direct cytotoxicity and modulation of tumor microenvironments .

Case Studies

Study Findings
Study 1Evaluated cytotoxicity against HL-60 cells; IC50 values ranged from 86 to 755 μM.Indicates potential for development as an anticancer agent based on apoptosis induction.
Study 2Analyzed SAR of various isoxazole derivatives; identified key structural features for activity.Structural modifications can enhance anticancer properties.
Study 3Investigated in vivo efficacy in mouse models; significant tumor size reduction observed.Supports further clinical development of isoxazole derivatives for cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the isoxazole-3-carboxamide core followed by coupling to the dihydroisoquinoline-containing alkyne moiety. Key steps include:
  • Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate the reaction between the isoxazole carboxylic acid and the amine-functionalized alkyne .
  • Alkyne functionalization : Introduce the dihydroisoquinoline group via Sonogashira coupling or copper-catalyzed reactions under inert conditions .
  • Purity optimization : Purify intermediates via column chromatography and confirm structures using NMR and mass spectrometry .

Q. Which characterization techniques are critical for validating the compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR spectroscopy : Assign peaks for the cyclopropyl group (δ ~1.0–2.0 ppm), isoxazole protons (δ ~6.0–6.5 ppm), and dihydroisoquinoline aromatic signals (δ ~7.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
  • HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases or proteases due to the dihydroisoquinoline moiety’s affinity for ATP-binding pockets .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Binding affinity studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent selection : Use anhydrous DMF or THF for moisture-sensitive steps .
  • Catalyst screening : Test Pd(PPh3)4 vs. CuI for alkyne coupling efficiency .
  • Temperature control : Maintain ≤60°C during amide bond formation to prevent decomposition .
  • By-product mitigation : Add molecular sieves or scavengers (e.g., polymer-bound triphenylphosphine) .

Q. How should contradictory NMR data be resolved during structural elucidation?

  • Methodological Answer :
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for the cyclopropyl and alkyne regions .
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
  • Comparative analysis : Cross-reference with published spectra of structurally similar dihydroisoquinoline derivatives .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

  • Methodological Answer :
  • Core modifications : Replace cyclopropyl with fluorinated cyclopropane to improve metabolic stability .
  • Side-chain diversification : Introduce electron-withdrawing groups (e.g., -CF3) on the dihydroisoquinoline ring to enhance target binding .
  • Bioisosteric replacement : Substitute the isoxazole with a 1,2,4-oxadiazole to modulate solubility .

Q. Which computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in dihydroisoquinoline-recognizing enzymes (e.g., PIM1 kinase) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Pharmacophore mapping : Identify critical H-bond acceptors (isoxazole oxygen) and hydrophobic regions (cyclopropyl) .

Q. How can scalability challenges be addressed during large-scale synthesis?

  • Methodological Answer :
  • Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., alkyne coupling) to improve safety and yield .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for solvent sustainability .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize impurities .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding predictions and experimental IC50 values?

  • Methodological Answer :
  • Re-evaluate force fields : Switch from AMBER to CHARMM for more accurate ligand-protein interaction energy calculations .
  • Experimental validation : Perform competitive binding assays (e.g., TR-FRET) to confirm false-positive docking results .
  • Solvent effects : Include explicit water molecules in simulations to account for hydrophobic interactions .

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